molecular formula C21H15ClN2O4 B2953182 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 921918-36-7

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Cat. No. B2953182
CAS RN: 921918-36-7
M. Wt: 394.81
InChI Key: GICYEOORVQNPFK-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C20H12ClIN2O3 . It is related to a class of compounds known as dibenzo[b,f][1,4]oxazepines .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic structure consisting of two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Derivatives Synthesis : Dibenzo[b,f]oxepine derivatives, closely related to the queried compound, have been synthesized under mild conditions using sodium azide, allowing access to new substituted dibenzo[b,f]oxepines. These compounds are significant in medicinal chemistry, and their structures have been optimized using DFT methods (Krawczyk et al., 2016).

  • Antimicrobial Screening : New dibenzo[b,f][1,4]oxazepin derivatives, isolated from plants like Bulbophyllum kwangtungense, have shown anti-tumor activities against human tumor cell lines (Wu et al., 2006).

  • Antiproliferative Effects : Compounds with a structure similar to the queried compound have shown antiproliferative activities against melanoma and hematopoietic cell lines. This highlights their potential as therapeutic agents in treating cancers (Kim et al., 2011).

Pharmacological Research

  • Serotonin-3 Receptor Antagonists : Studies on derivatives of benzamides, which share structural similarities with the queried compound, have led to the development of potent serotonin-3 receptor antagonists. These findings are critical for neurological and psychiatric disorder treatments (Harada et al., 1995).

  • Inhibition of Tubulin Polymerization : Methoxy- and hydroxy-substituted dibenzoxepines, structurally related to the queried compound, have been screened for their ability to inhibit tubulin polymerization, which is pivotal in cancer treatment strategies (Edwards et al., 2011).

Organic Synthesis

  • Asymmetric Alkynylation : Research into asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, has provided methods to synthesize optically active derivatives. These compounds are valuable in developing pharmaceuticals with specific stereochemical configurations (Ren et al., 2014).

  • Solid State Conformational Studies : Investigations into the crystal structures of dibenzo[b,f]heteroepin drugs have provided insights into the solid-state conformational parameters, which are crucial for understanding the interaction of these drugs at the receptor sites (Bandoli & Nicolini, 1982).

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-17-5-3-2-4-14(17)20(25)23-13-7-9-18-15(11-13)21(26)24-16-10-12(22)6-8-19(16)28-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYEOORVQNPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

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